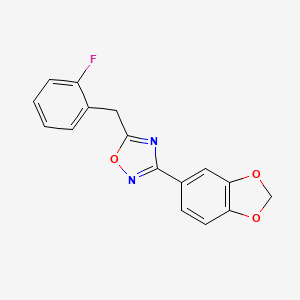
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitro-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group, a chlorophenyl group, and a nitro group, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitro-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with 3-chlorobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the benzimidazole core. The final step involves nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating mixture (sulfuric acid and nitric acid).
Major Products
Oxidation: 2-(4-bromophenyl)-1-(3-chlorophenyl)-5-amino-1H-benzimidazole.
Reduction: Various substituted benzimidazoles depending on the nucleophile used.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitro-1H-benzimidazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to the inhibition of DNA replication and cell proliferation. The bromophenyl and chlorophenyl groups can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromophenyl)-1-(3-chlorophenyl)-1H-benzimidazole: Lacks the nitro group, which may reduce its biological activity.
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-methyl-1H-benzimidazole: Contains a methyl group instead of a nitro group, which can alter its chemical reactivity and biological properties.
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-aminobenzimidazole: Contains an amino group, which can enhance its solubility and reactivity.
Uniqueness
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitro-1H-benzimidazole is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The combination of bromophenyl and chlorophenyl groups further enhances its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C19H11BrClN3O2 |
|---|---|
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitrobenzimidazole |
InChI |
InChI=1S/C19H11BrClN3O2/c20-13-6-4-12(5-7-13)19-22-17-11-16(24(25)26)8-9-18(17)23(19)15-3-1-2-14(21)10-15/h1-11H |
Clé InChI |
DGGFNDRJZSELGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)-](/img/structure/B14944079.png)
![3,4,5-triethoxy-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide](/img/structure/B14944081.png)
![Diethyl N-[1-(4-fluorophenyl)-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]phosphoramidate](/img/structure/B14944088.png)
![ethyl (2,2,3,3-tetracyano-2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)acetate](/img/structure/B14944094.png)

![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]](/img/structure/B14944100.png)
![1-(4-fluorophenyl)-3,6-dimethyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14944107.png)
![9-(3,5-dimethoxyphenyl)-6-methoxy-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B14944112.png)
![5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B14944118.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4,6-dioxo-2-(piperidin-1-yl)-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B14944119.png)
![N-[2-(furan-2-yl)ethyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B14944133.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-cyanophenyl)propanamide](/img/structure/B14944137.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14944141.png)
